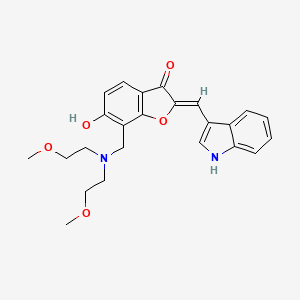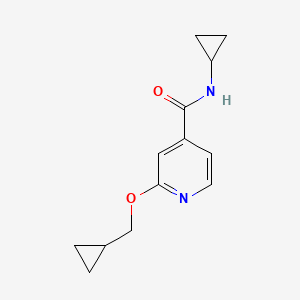![molecular formula C20H15N3O3 B2444823 2-(1H-インドール-3-イル)-2-オキソ-N-[(5-フェニル-1,2-オキサゾール-3-イル)メチル]アセトアミド CAS No. 946209-91-2](/img/structure/B2444823.png)
2-(1H-インドール-3-イル)-2-オキソ-N-[(5-フェニル-1,2-オキサゾール-3-イル)メチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a complex organic compound that features both indole and isoxazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the isoxazole ring is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学的研究の応用
2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural motifs are found in various biologically active molecules, making it a valuable tool for studying biological processes and developing new drugs.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Some studies suggest that similar compounds may inhibit the polymerization of tubulin , a protein that forms microtubules, which are a component of the cell’s cytoskeleton. This inhibition can lead to cell apoptosis, or programmed cell death .
Biochemical Pathways
It is known that indole derivatives can affect various biological pathways due to their vital properties . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which can affect cell division and growth.
Result of Action
Similar compounds have been found to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . This suggests that this compound may have potential antiproliferative activities, inhibiting the growth of cells.
生化学分析
Biochemical Properties
They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the indole and isoxazole precursors. One common synthetic route involves the formation of the indole ring through Fischer indole synthesis, followed by the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. The final step involves the coupling of the two heterocycles through an amide bond formation .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
化学反応の分析
2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Similar compounds to 2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide include other indole-isoxazole hybrids and derivatives. These compounds share similar structural features but may differ in their biological activities and pharmacokinetic properties. For example, compounds with different substituents on the indole or isoxazole rings may exhibit varying degrees of potency and selectivity towards specific targets .
Some similar compounds include:
- 2-(1H-indol-3-yl)-2-oxo-N-((5-methylisoxazol-3-yl)methyl)acetamide
- 2-(1H-indol-3-yl)-2-oxo-N-((5-chloroisoxazol-3-yl)methyl)acetamide
- 2-(1H-indol-3-yl)-2-oxo-N-((5-ethoxyisoxazol-3-yl)methyl)acetamide
These compounds highlight the versatility of the indole and isoxazole scaffolds in drug design and the potential for developing new therapeutics with improved efficacy and safety profiles.
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19(16-12-21-17-9-5-4-8-15(16)17)20(25)22-11-14-10-18(26-23-14)13-6-2-1-3-7-13/h1-10,12,21H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXZILJMRJXAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2444749.png)
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)



![3-{[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2444758.png)
![3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444759.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2444760.png)
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

